molecular formula C18H14FN3O4S2 B2609445 (3Z)-1-[(3-fluorophenyl)methyl]-3-{[(5-methyl-1,2-oxazol-3-yl)amino]methylidene}-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione CAS No. 894687-68-4

(3Z)-1-[(3-fluorophenyl)methyl]-3-{[(5-methyl-1,2-oxazol-3-yl)amino]methylidene}-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione

Cat. No.: B2609445
CAS No.: 894687-68-4
M. Wt: 419.45
InChI Key: LWQPVAZNFJCYAJ-DHDCSXOGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(3Z)-1-[(3-fluorophenyl)methyl]-3-{[(5-methyl-1,2-oxazol-3-yl)amino]methylidene}-1H,3H,4H-2λ⁶-thieno[3,2-c][1,2]thiazine-2,2,4-trione” is a heterocyclic molecule featuring a thieno[3,2-c][1,2]thiazine trione core substituted with a 3-fluorophenylmethyl group and a 5-methyl-1,2-oxazol-3-ylamino moiety. Its synthesis likely involves multi-step reactions analogous to triazole-thione intermediates, as seen in related compounds (e.g., 4-amino-5-(3-fluorophenyl)-2H-1,2,4-triazole-3-thione) . The 3-fluorophenyl and oxazole substituents contribute to its unique physicochemical and pharmacological properties, positioning it as a candidate for therapeutic applications requiring selective binding or enzyme inhibition.

Properties

IUPAC Name

(3Z)-1-[(3-fluorophenyl)methyl]-3-[[(5-methyl-1,2-oxazol-3-yl)amino]methylidene]-2,2-dioxothieno[3,2-c]thiazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FN3O4S2/c1-11-7-16(21-26-11)20-9-15-17(23)18-14(5-6-27-18)22(28(15,24)25)10-12-3-2-4-13(19)8-12/h2-9H,10H2,1H3,(H,20,21)/b15-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWQPVAZNFJCYAJ-DHDCSXOGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC=C2C(=O)C3=C(C=CS3)N(S2(=O)=O)CC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NO1)N/C=C\2/C(=O)C3=C(C=CS3)N(S2(=O)=O)CC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the thieno[3,2-c][1,2]thiazine core, the introduction of the fluorophenyl group, and the attachment of the oxazole ring. Typical synthetic routes may include:

    Formation of the Thieno[3,2-c][1,2]thiazine Core: This step may involve the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: This can be achieved through nucleophilic substitution reactions using fluorobenzene derivatives.

    Attachment of the Oxazole Ring: This step may involve the condensation of an appropriate oxazole precursor with the thieno[3,2-c][1,2]thiazine core.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic routes to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry and automated synthesis.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Oxidation: The thiazine ring may be susceptible to oxidation under certain conditions.

    Reduction: The oxazole ring may undergo reduction to form different derivatives.

    Substitution: The fluorophenyl group can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogens, alkylating agents, or nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical studies.

    Medicine: Possible applications in drug discovery and development, particularly for targeting specific molecular pathways.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms may include:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interaction with Receptors: Modulating receptor activity to produce therapeutic effects.

    Pathway Modulation: Affecting signaling pathways to alter cellular responses.

Comparison with Similar Compounds

Structural Similarity Assessment

Methodology :

  • Molecular Fingerprints and Tanimoto Coefficients : Structural similarity is quantified using molecular fingerprints (e.g., MACCS, Morgan) and Tanimoto coefficients, which compare bit-based representations of molecular features . For example, aglaithioduline exhibited ~70% similarity to SAHA (a histone deacetylase inhibitor) using this approach .
  • Activity Cliffs: While structural similarity often predicts analogous bioactivity, exceptions (“activity cliffs”) occur when minor structural changes lead to significant functional differences .

Key Structural Features of the Target Compound :

  • 3-Fluorophenylmethyl group: Enhances lipophilicity and metabolic stability compared to non-halogenated analogs.
  • 5-Methyl-1,2-oxazol-3-ylamino substituent: Contributes to π-π stacking and hydrogen-bond interactions.

Hypothetical Comparison Table

Note: Specific data for the target compound are inferred from methodologies in the evidence; actual experimental values would require further study.

Compound Name Core Structure Substituents Tanimoto Similarity Predicted LogP Bioactivity (Hypothetical)
Target Compound Thieno-thiazine trione 3-Fluorophenylmethyl, oxazolyl 100% (Reference) 2.8 Kinase inhibition
Analog A (Chlorophenyl variant) Thieno-thiazine trione 3-Chlorophenylmethyl, oxazolyl 85% 3.2 Enhanced binding affinity
Analog B (Non-fluorinated phenyl) Thieno-thiazine trione Phenylmethyl, oxazolyl 78% 2.5 Reduced metabolic stability
Analog C (Modified oxazole: thiazole) Thieno-thiazine trione 3-Fluorophenylmethyl, thiazolyl 65% 3.0 Altered selectivity

Pharmacokinetic and Pharmacodynamic Insights

  • Metabolic Stability : Fluorine substitution reduces oxidative metabolism, as seen in similar fluorinated pharmaceuticals .
  • Binding Interactions: The oxazolylamino group may mimic adenine in kinase-binding pockets, similar to gefitinib’s interactions with EGFR .

Challenges and Limitations in Comparison

  • Synthetic Complexity : Multi-step syntheses (e.g., triazole-thione intermediates) may limit scalability compared to simpler analogs .
  • Activity Cliffs: Minor structural changes (e.g., fluorine → chlorine) could unpredictably alter bioactivity despite high similarity .

Q & A

Q. What are the key functional groups in this compound, and how do they influence its reactivity and bioactivity?

Answer: The compound contains three critical functional groups:

Functional GroupRole in Reactivity/BioactivityReference
Thieno[3,2-c][1,2]thiazine core Provides rigidity and π-conjugation, enabling interactions with biological targets (e.g., enzymes or receptors). The sulfur and nitrogen atoms participate in hydrogen bonding and dipole interactions.
3-Fluorophenylmethyl substituent The fluorine atom introduces electron-withdrawing effects, enhancing electrophilicity at adjacent carbons and improving metabolic stability.
5-Methyl-1,2-oxazol-3-ylamino group The oxazole ring contributes to solubility and serves as a hydrogen-bond acceptor, potentially modulating target selectivity.
These groups collectively influence pharmacokinetics (e.g., lipophilicity) and pharmacodynamics (e.g., target binding).

Q. What synthetic strategies are recommended for constructing the thieno-thiazine core?

Answer: A retrosynthetic approach is essential:

Core assembly : Cyclocondensation of thiophene derivatives with thiazine precursors under acidic conditions (e.g., H₂SO₄ in ethanol at 80°C).

Substituent introduction :

  • The 3-fluorophenylmethyl group is added via alkylation using 3-fluorobenzyl bromide in DMF with K₂CO₃ as a base.
  • The oxazolylamino group is introduced via Schiff base formation with 5-methyl-1,2-oxazol-3-amine, requiring anhydrous conditions to minimize hydrolysis .
    Critical considerations :
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate intermediates.
  • Monitoring reaction progress by TLC and HPLC-MS to detect side products (e.g., over-alkylation).

Advanced Questions

Q. How can reaction conditions be optimized to improve yield in the final cyclization step?

Answer: Optimization requires a Design of Experiments (DoE) approach:

FactorOptimal RangeImpact
Temperature 70–80°CHigher temperatures accelerate cyclization but risk decomposition.
Solvent Anhydrous DMF or THFPolar aprotic solvents stabilize intermediates; trace water quenches reactive species.
Catalyst p-TsOH (5 mol%)Acid catalysis promotes imine formation without side reactions.
Validation : Use LC-MS to quantify product purity and kinetic studies (e.g., in situ IR) to track intermediate formation. Adjust stoichiometry if dimerization occurs (common at >1.2 eq. of amine) .

Q. How can contradictions in spectroscopic data (e.g., NMR vs. X-ray) be resolved?

Answer: Contradictions often arise from dynamic processes (e.g., tautomerism) or crystal packing effects. Methodological steps:

Variable-temperature NMR : Identify conformational flexibility (e.g., imine tautomerism) by observing signal splitting at low temperatures (−40°C in CD₂Cl₂) .

X-ray crystallography : Resolve absolute configuration using SHELXL () for refinement. Compare with DFT-optimized structures (e.g., Gaussian09 with B3LYP/6-31G*) to validate electronic environments .

Mass spectrometry (HRMS) : Confirm molecular formula to rule out isomeric byproducts .

Q. How to design experiments to elucidate the compound’s biological target and mechanism?

Answer: A multi-stage approach is recommended:

In silico screening : Perform molecular docking (AutoDock Vina) against libraries of enzymes/receptors (e.g., kinase or protease families) to prioritize targets .

In vitro assays :

  • SPR (Surface Plasmon Resonance) : Measure binding kinetics to purified proteins (e.g., IC₅₀ determination).
  • Cellular assays : Test cytotoxicity (MTT assay) and target modulation (Western blot for phosphorylated proteins if targeting kinases) .

Mechanistic studies :

  • Use ITC (Isothermal Titration Calorimetry) to quantify binding thermodynamics.
  • Synthesize analogs (e.g., fluorophenyl → chlorophenyl) to establish structure-activity relationships (SAR) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.